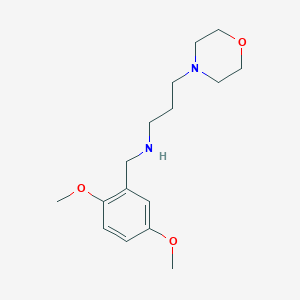

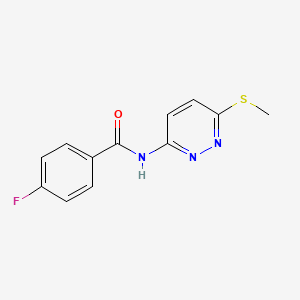

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . It is used as a starting reagent in the synthesis of various compounds .

Synthesis Analysis

2,5-Dimethoxybenzyl alcohol has been used as a starting reagent in the synthesis of [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde . It has also been used in the synthesis of daunornycinone and in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzyl alcohol consists of a benzene ring substituted with two methoxy groups and one hydroxymethyl group .Chemical Reactions Analysis

While specific chemical reactions involving “(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine” are not available, 2,5-Dimethoxybenzyl alcohol can react with ethyl bromoacetate to yield N-(2,5-dimethoxy)benzylglycine ethyl ester .Physical And Chemical Properties Analysis

2,5-Dimethoxybenzyl alcohol is a viscous liquid with a refractive index of 1.547 at 20°C . It has a boiling point of 122-125°C at 1.0mmHg . The density of this compound is 1.173 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biodegradable Materials

Polyesteramides with pendant functional groups have been synthesized through the ring-opening copolymerization of e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives. These copolymerizations were carried out using stannous octoate as an initiator, aiming to produce biodegradable materials with potential applications in medical devices and drug delivery systems (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Development of Medicinally Active Compounds

A series of Schiff bases derived from 1,3,4-thiadiazole-2-amine were synthesized to investigate their biological activities. Among them, compounds displayed significant DNA protective ability against oxidative damage and showed strong antimicrobial activity, highlighting their potential in pharmaceutical applications (M. Gür, et al., 2020).

Organic Synthesis and Catalysis

A new method for the synthesis of 4H-1,3-benzoxazin-4-ones from substituted 2,2-diazidobenzofuran 3(2H) - ones using N-formylmorpholine has been developed. This method opens avenues for creating medicinally important compounds, demonstrating the versatility of morpholine derivatives in synthetic organic chemistry (R. Prajapati, et al., 2019).

Amination Reactions in Organic Synthesis

Dimethylformamide (DMF), containing morpholine, has been used as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of aryl bromides. This method facilitates the synthesis of aryl amides, indicating the significant role of morpholine in enhancing reaction efficiency and broadening the scope of aminocarbonylation reactions (Y. Wan, et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-19-15-4-5-16(20-2)14(12-15)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPRUJNLCSVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)

![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)

![ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2955717.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2955722.png)

![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)

![7-cyclohexyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955728.png)